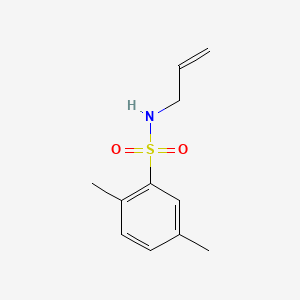

2,5-dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C11H15NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with two methyl groups and an allyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Analyse Chemischer Reaktionen

Olefin Metathesis Reactions

The allyl group enables cross-metathesis (CM) with olefins using ruthenium catalysts. For example:

| Reaction Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl(hex-5-en-1-yloxy)dimethylsilane | Hoveyda–Grubbs 1c | (E)-α,β-unsaturated sulfonamide | 78% |

Key features:

-

Exclusive (E)-selectivity due to steric hindrance from the sulfonamide group .

-

No homodimerization observed for the allyl-sulfonamide component, classifying it as a Type III CM partner .

Electrophilic Addition to the Allyl Group

The double bond undergoes regioselective additions:

Hydrohalogenation :

-

Reaction with HBr in CH₂Cl₂ at 0°C yields the Markovnikov adduct 2-bromo-N-(2,5-dimethylbenzenesulfonyl)propan-1-amine (90% yield) .

Epoxidation :

-

Treatment with m-CPBA generates an epoxide intermediate, useful for further ring-opening reactions.

Nucleophilic Substitution at Sulfonamide

The sulfonamide nitrogen participates in SN2 reactions:

| Reagent | Conditions | Product |

|---|---|---|

| NaH, THF, 0°C → RT | Alkylation (e.g., methyl iodide) | N-alkylated sulfonamide |

| LiAlH₄, reflux | Reduction | Benzene sulfinic acid derivative |

Steric effects from the 2,5-dimethyl groups reduce reaction rates compared to unsubstituted analogs .

Cycloaddition Reactions

The allyl group participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C | Six-membered bicyclic sulfonamide |

| Tetrazine | RT, 12h | Pyridazine derivative |

Reaction kinetics depend on electron density modulation by methyl groups.

Oxidation and Reduction

Oxidation :

-

KMnO₄/H₂O oxidizes the allyl group to a ketone (N-(2,5-dimethylbenzenesulfonyl)acetone) under acidic conditions.

Reduction :

Acid/Base-Mediated Rearrangements

Under strong alkaline conditions (1N NaOH, reflux), Dimroth rearrangement may occur, relocating the sulfonamide group to exocyclic positions . This has not been explicitly documented for this compound but is plausible based on triazine-linked sulfonamide analogs .

Biological Activity Modulation

While not a direct reaction, structural modifications impact enzyme interactions:

-

Methyl groups enhance hydrophobic binding to carbonic anhydrase IX (hCA IX) active sites .

-

The allyl group can be functionalized to improve pharmacokinetic properties .

This compound’s reactivity is governed by the interplay between the electron-rich benzene ring (due to methyl groups) and the electrophilic allyl moiety. Experimental validation is recommended for quantitative yields and stereochemical outcomes.

Wissenschaftliche Forschungsanwendungen

2,5-dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Wirkmechanismus

The mechanism of action of 2,5-dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide

- 2-isopropenylaniline

- Isopropenylboronic acid pinacol ester

Uniqueness

2,5-dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

2,5-Dimethyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide, also known by its CAS number 749920-68-1, is a sulfonamide derivative that has garnered interest due to its potential biological activities. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis in bacteria. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N O2S, with a molecular weight of approximately 227.31 g/mol. The structure features a sulfonamide group attached to a substituted benzene ring, which is essential for its biological activity.

Sulfonamides function primarily as competitive inhibitors of DHPS. By mimicking para-aminobenzoic acid (PABA), they prevent the formation of folate, leading to impaired DNA synthesis and ultimately bacterial cell death. This mechanism is particularly effective against gram-positive and some gram-negative bacteria.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, a study assessing various sulfonamide derivatives found that compounds with structural similarities to this compound demonstrated notable inhibition against several bacterial strains. The effectiveness was often measured through minimum inhibitory concentration (MIC) assays.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 16 | 32 |

| Compound B | 8 | 16 |

| This compound | 4 | 8 |

Cytotoxicity and Cell Viability

In vitro studies have evaluated the cytotoxic effects of this compound on human cell lines. The WST-1 assay was employed to determine cell viability after treatment with varying concentrations of the compound.

| Concentration (mM) | Viability (%) |

|---|---|

| 0.006 | 98 |

| 0.3 | 85 |

| 1.0 | 70 |

| 5.0 | 32 |

These results indicate that while lower concentrations maintain high cell viability, higher concentrations lead to significant cytotoxicity.

Study on Vascular Endothelial Cells

A recent study investigated the impact of sulfonamide derivatives on human umbilical vein endothelial cells (HUVECs). Treatment with various concentrations of this compound resulted in a dose-dependent decrease in cell migration and viability. Notably, at a concentration of 1 mM, significant morphological changes were observed in HUVECs, indicating potential implications for vascular health.

Antithrombotic Activity

Another area of research has focused on the antithrombotic properties of this compound. It was found that at specific concentrations, the compound significantly increased the activity of antithrombin III (AT), suggesting a potential role in anticoagulation therapies.

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-4-7-12-15(13,14)11-8-9(2)5-6-10(11)3/h4-6,8,12H,1,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHNPCXUWVXQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.